molecular formula C20H23ClN4O2 B6971476 4-Chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one

4-Chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one

Cat. No.: B6971476
M. Wt: 386.9 g/mol
InChI Key: MLGDMKCRDBRONJ-UHFFFAOYSA-N
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Description

4-Chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its complex structure, which includes a chlorinated pyridazinone core, a phenyl group, and a piperazine ring substituted with a cyclopropylpropanoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated pyridazinone with piperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

    Acylation: The final step involves the acylation of the piperazine nitrogen with 2-cyclopropylpropanoyl chloride in the presence of a base such as triethylamine or pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopropylpropanoyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridazinone ring can be substituted by various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol, methanol, or dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or phenyl group.

    Reduction: Reduced forms of the cyclopropylpropanoyl moiety.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-phenylpyridazin-3-one: Lacks the piperazine and cyclopropylpropanoyl groups, making it less complex and potentially less active biologically.

    5-[4-(2-Cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.

    4-Chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]pyridazin-3-one: Lacks the phenyl group, which could influence its chemical properties and interactions.

Uniqueness

The uniqueness of 4-Chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, phenyl group, and substituted piperazine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-5-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-14(15-7-8-15)19(26)24-11-9-23(10-12-24)17-13-22-25(20(27)18(17)21)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGDMKCRDBRONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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